molecular formula C18H13N B165738 6-Chrysenamine CAS No. 2642-98-0

6-Chrysenamine

Cat. No.: B165738
CAS No.: 2642-98-0
M. Wt: 243.3 g/mol
InChI Key: KIVUHCNVDWYUNP-UHFFFAOYSA-N
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Description

. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

It has been shown to inhibit the hydroxylation of aniline, O-demethylation of p-nitroanisole, and N-demethylation of aminopyrine by rat liver microsomes . This suggests that 6-Chrysenamine may interact with various enzymes and proteins involved in these biochemical reactions.

Cellular Effects

It has been shown to produce tumors in mice , suggesting that it may have significant effects on cell function and cellular processes

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It has been shown to produce tumors in mice , suggesting that it may have dose-dependent effects

Metabolic Pathways

It is known to inhibit certain metabolic reactions in rat liver microsomes , suggesting that it may interact with enzymes or cofactors involved in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminochrysene can be synthesized through various methods. One common approach involves the nitration of chrysene to form 6-nitrochrysene, followed by reduction to yield 6-aminochrysene . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 6-aminochrysene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The nitration and reduction steps are optimized for industrial efficiency, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Aminochrysene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Further reduction can yield different amine derivatives.

    Substitution: It can participate in electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated aminochrysenes.

Scientific Research Applications

6-Aminochrysene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Aminochrysene is unique due to its specific amino group placement on the chrysene structure, which imparts distinct chemical reactivity and biological activity. Its potential as an anticancer agent and its applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

chrysen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVUHCNVDWYUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181017
Record name 6-Chrysenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2642-98-0
Record name 6-Aminochrysene
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Record name 6-Chrysenamine
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Record name 6-Chrysenamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80186
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Record name 6-Chrysenamine
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Record name Chrysen-6-ylamine
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Record name 6-CHRYSENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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